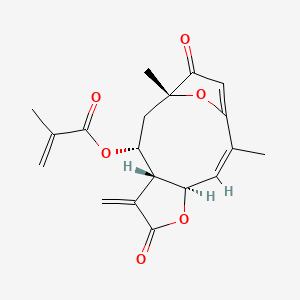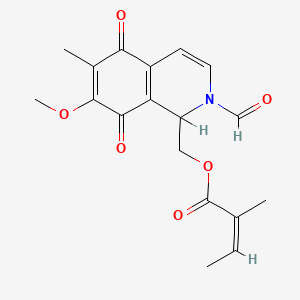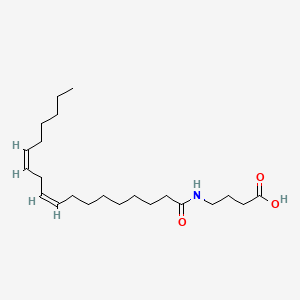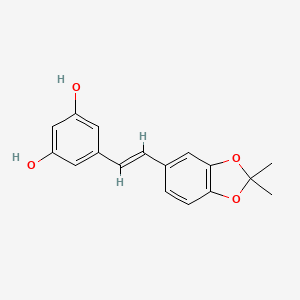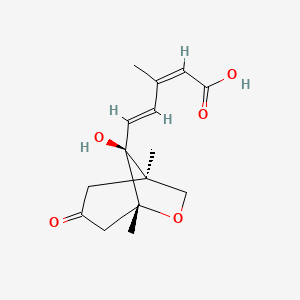
Phaseic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phaseic acid is an apo carotenoid sesquiterpenoid and an alpha,beta-unsaturated monocarboxylic acid. It has a role as a metabolite. It is a conjugate acid of a phaseic acid anion.
Scientific Research Applications
1. Plant Hormone Research
Phaseic acid (PA) has been a subject of interest in plant hormone research. Previously considered an inactive catabolite of abscisic acid (ABA), recent studies have shown that PA actually functions as an ABA receptor agonist, impacting plant water use and availability. This discovery highlights PA's role in prolonging ABA effects in vivo, thus contributing significantly to our understanding of plant physiology and environmental adaptation (Tu, Ning, & Xu, 2018); (Lozano-Juste & Cutler, 2016).
2. Neuroprotective Properties
Research has identified PA's presence in the mammalian brain, specifically in mouse and rat brains, where it plays a protective role against glutamate toxicity. This protection is achieved through the reversible inhibition of glutamate receptors, particularly during ischemic brain injury. Such findings open new avenues for exploring PA as a potential neuroprotective agent (Hou et al., 2016).
3. Application in Synthesis and Chemical Reactions
PA has also found its application in the field of organic chemistry. For instance, a system for phase-switch synthesis using boronic acid functionality, which facilitates compound transfer between organic solvents and water, has been developed. This system highlights the utility of PA in enhancing chemical synthesis processes (Mothana, Grassot, & Hall, 2010).
4. Hormonal Activity in Seed Plants
In seed plants, PA, a catabolite of ABA, emerges as a signaling molecule that fine-tunes plant physiology, environmental adaptation, and development. The emergence of a PA reductase that modulates its concentrations and the functional diversification of the ABA receptor family to perceive PA, indicate its role as a hormone in seed plants. This aspect of PA contributes to the adaptive plasticity of signaling outcomes in plants (Weng, Ye, Li, & Noel, 2016).
properties
Product Name |
Phaseic acid |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2Z,4E)-5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t13-,14-,15+/m1/s1 |
InChI Key |
IZGYIFFQBZWOLJ-UUZREKTLSA-N |
Isomeric SMILES |
C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(CC(=O)C[C@]1(OC2)C)C)O |
Canonical SMILES |
CC(=CC(=O)O)C=CC1(C2(CC(=O)CC1(OC2)C)C)O |
synonyms |
phaseic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



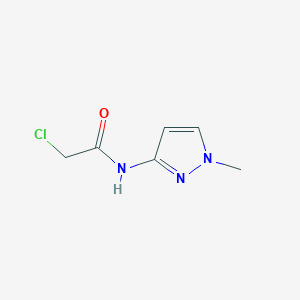
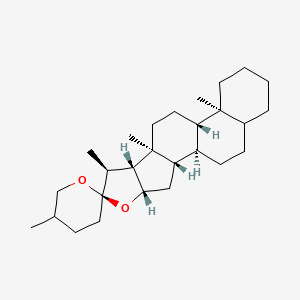
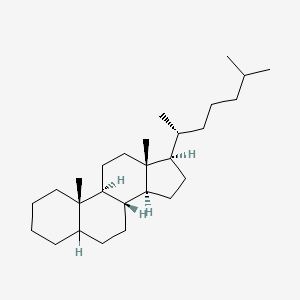
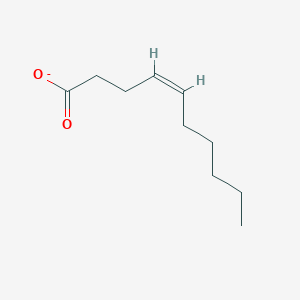
![(1S,9S,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1235569.png)
![(1R,9R,10S)-6-chloro-12-methyl-2-oxa-12,15-diazatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one](/img/structure/B1235570.png)
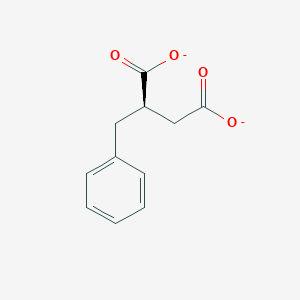
![Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate](/img/structure/B1235573.png)
